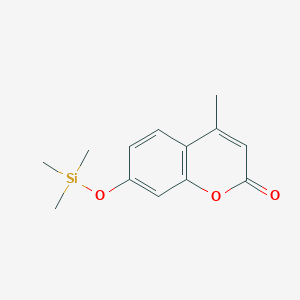

4-Methyl-7-trimethylsiloxycoumarin

Vue d'ensemble

Description

4-Methyl-7-trimethylsiloxycoumarin is a compound useful in organic synthesis . It is a pale-yellow solid .

Synthesis Analysis

The synthesis of 4-Methyl-7-trimethylsiloxycoumarin involves the reaction of 7H-1-Benzopyran-7-one, 2-hydroxy-4-methyl- and Hexamethyldisilazane . In another study, various 4-methyl coumarins have been synthesized by reacting ethyl acetoacetate with several phenol compounds, catalyzed by multiple Lewis acids .Molecular Structure Analysis

The molecular formula of 4-Methyl-7-trimethylsiloxycoumarin is C13H16O3Si .Physical And Chemical Properties Analysis

The molecular weight of 4-Methyl-7-trimethylsiloxycoumarin is 248.35 g/mol. It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 2 rotatable bond count .Applications De Recherche Scientifique

Bioimaging Reagent in Fluorescent Silica Hollow Nanoparticles

MTSC has been utilized in the synthesis of fluorescent silica hollow nanoparticles (FSHN), which are employed as bioimaging reagents . These nanoparticles offer advantages such as larger specific area, lower density, and greater surface permeability. The FSHN synthesized using MTSC exhibit fluorescence properties that are crucial for bioimaging applications. The fluorescence lifetime recorded is 2.08 ns, and the quantum yield is 0.637, indicating their efficacy as bioimaging tools .

Theranostic Applications

The hollow structure of FSHN labeled with MTSC allows for their use as theranostic particles, combining therapeutic and diagnostic capabilities . This dual functionality is particularly valuable in the medical field, where a single agent can be used to diagnose and treat diseases, enhancing the efficiency of medical interventions.

Fluorescent Labeling of Biomolecules

MTSC, as a coumarin derivative, plays a significant role in the fluorescent labeling of biomolecules . This application is essential for studying biological processes at the molecular level, as it enables the visualization and tracking of specific biomolecules within complex biological systems.

Metal Ion Detection

The fluorescent properties of MTSC make it suitable for detecting metal ions . This application is vital in environmental monitoring and industrial processes where the detection of metal ions is necessary for ensuring safety and compliance with regulatory standards.

Microenvironment Polarity Detection

MTSC can be used to detect microenvironment polarity changes . This is particularly useful in research involving cell membranes and other biological systems where polarity plays a critical role in the function and integrity of the system.

pH Detection

The sensitivity of MTSC to pH changes allows it to be used as a pH indicator . This application is widely used in chemical and biological research to monitor pH variations that can affect the outcome of experiments and biological processes.

Antioxidant and Antimicrobial Studies

MTSC has been studied for its antioxidant and antimicrobial activities . These properties are crucial for the development of new treatments and preventive measures against oxidative stress-related diseases and microbial infections.

Quantum Chemical Studies

MTSC is also the subject of quantum chemical studies to understand its electronic structure and reactivity . These studies are fundamental in designing new compounds with desired properties for various scientific and industrial applications.

Mécanisme D'action

Target of Action

Coumarins, a class of compounds to which 4-methyl-7-trimethylsiloxycoumarin belongs, are known for their broad spectrum of physiological effects . They are ubiquitously present in plant life and have multiple applications in everyday life, organic synthesis, and medicine .

Mode of Action

The structure of the coumarin scaffold involves a conjugated system with excellent charge and electron transport properties . This property might influence its interaction with its targets.

Biochemical Pathways

Coumarin compounds have been associated with antioxidant behavior . The antioxidant activity of natural coumarins has been a subject of intense study for at least two decades .

Result of Action

Coumarin-based compounds could be excellent candidates for novel medicinal molecules as many pathologies are associated with oxidative stress .

Safety and Hazards

4-Methyl-7-trimethylsiloxycoumarin may cause serious eye irritation. It is recommended to wear protective gloves, clothing, and eye/face protection. It’s also advised to wash hands thoroughly after handling . Skin contact may produce irritation or contact dermatitis which may be delayed several hours . Inhalation of vapors or particulates may irritate the respiratory tract .

Orientations Futures

Coumarins and their metal complexes have received great interest due to their wide spectrum of biological applications. Researchers are focusing on the anticancer activity of coumarins, due to their high biological activity and low toxicity . Future research may focus on the discovery of newer drugs using coumarin-derived imine–metal complexes as they have shown a variety of therapeutic applications .

Propriétés

IUPAC Name |

4-methyl-7-trimethylsilyloxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3Si/c1-9-7-13(14)15-12-8-10(5-6-11(9)12)16-17(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQOZLBDGGWMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460228 | |

| Record name | 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-7-trimethylsiloxycoumarin | |

CAS RN |

67909-31-3 | |

| Record name | 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67909-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 4-Methyl-7-trimethylsiloxycoumarin (MTSC) used in the synthesis of fluorescent silica hollow nanoparticles?

A1: MTSC serves as a fluorescent dye that can be chemically attached to the surface of silica hollow nanoparticles (SHN) [, ]. This attachment allows researchers to track the nanoparticles, making them suitable for bioimaging applications. The silane group within MTSC enables its stable binding to the silica surface.

Q2: What are the fluorescence properties of the FSHNs synthesized using MTSC?

A2: The FSHNs synthesized with MTSC exhibit a fluorescence lifetime of 2.08 ns and a quantum yield of 0.637 [, ]. These properties make them promising candidates for bioimaging applications as they offer good sensitivity and signal duration.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.